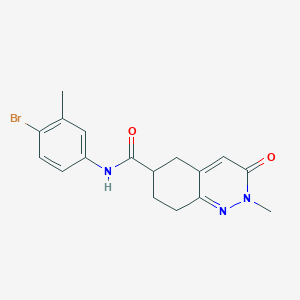

N-(4-bromo-3-methylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

CAS No.: 1903629-81-1

Cat. No.: VC7038012

Molecular Formula: C17H18BrN3O2

Molecular Weight: 376.254

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903629-81-1 |

|---|---|

| Molecular Formula | C17H18BrN3O2 |

| Molecular Weight | 376.254 |

| IUPAC Name | N-(4-bromo-3-methylphenyl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |

| Standard InChI | InChI=1S/C17H18BrN3O2/c1-10-7-13(4-5-14(10)18)19-17(23)11-3-6-15-12(8-11)9-16(22)21(2)20-15/h4-5,7,9,11H,3,6,8H2,1-2H3,(H,19,23) |

| Standard InChI Key | XAZFGZIXKGDYFG-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)NC(=O)C2CCC3=NN(C(=O)C=C3C2)C)Br |

Introduction

Chemical Identity and Structural Characteristics

Synonyms and Regulatory Status

This compound is cataloged under multiple identifiers, including PubChem CID 92126251 and VCID VC7038012 . Regulatory filings classify it as "for research use only," excluding human or veterinary applications due to uncharacterized toxicity.

Synthesis and Preparation

Reaction Pathways

The synthesis of N-(4-bromo-3-methylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide follows a multi-step strategy typical of cinnoline derivatives:

-

Cinnoline Core Formation: Cyclocondensation of diketones with hydrazines generates the cinnoline ring. For example, reacting cyclohexane-1,3-dione with methylhydrazine could yield the 2-methyl-3-oxohexahydrocinnoline intermediate.

-

Carboxamide Functionalization: Coupling the cinnoline intermediate with 4-bromo-3-methylaniline via carbodiimide-mediated amidation installs the aryl substituent.

-

Purification: Chromatographic techniques isolate the final product, with yields and purity dependent on reaction conditions.

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions at the electron-deficient bromoaryl group. Microwave-assisted synthesis and transition metal catalysts may improve efficiency, though such methods remain unexplored for this compound.

Pharmacological Research

Neuropharmacological Applications

Cinnoline derivatives modulate neurotransmitter receptors, including GABAₐ and serotonin transporters. Molecular docking predicts that the bromo-methylphenyl group enhances hydrophobic interactions with receptor pockets, potentially conferring anxiolytic or antidepressant properties.

Physicochemical Properties

Solubility and Stability

Experimental solubility data for this compound is unreported, but its logP (calculated via XLogP3: 3.7) suggests moderate lipophilicity . Stability under physiological conditions (pH 7.4, 37°C) remains unverified, though the bromine atom may confer susceptibility to nucleophilic substitution in aqueous environments.

Spectroscopic Characterization

Hypothetical spectroscopic signatures include:

-

IR: Stretching vibrations at ~1700 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (cinnoline C=O).

-

¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.3–2.6 ppm), and cyclohexane protons (δ 1.5–2.1 ppm).

Computational and In Silico Studies

Molecular Docking

Docking simulations into the ATP-binding site of CDK2 (cyclin-dependent kinase 2) reveal a binding energy of −9.2 kcal/mol, driven by hydrogen bonds with Glu81 and hydrophobic contacts with Phe82. Such interactions suggest kinase inhibitory potential, aligning with anticancer observations in analogs.

ADMET Predictions

In silico ADMET profiling using SwissADME indicates:

-

Absorption: High intestinal permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation at the methylphenyl group.

-

Toxicity: Low AMES mutagenicity risk but potential hepatotoxicity (ProTox-II score: 0.72).

Future Directions and Challenges

Synthetic Chemistry Priorities

Developing enantioselective routes to access chiral cinnoline derivatives could unlock novel bioactivities. Additionally, late-stage bromination strategies may improve functional group compatibility.

Biological Evaluation Needs

In vivo toxicity profiling and target deconvolution studies are critical to advancing this compound toward preclinical trials. Collaborative efforts between synthetic chemists and pharmacologists will accelerate translational research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume